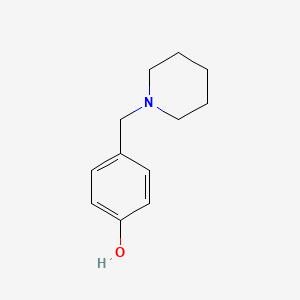

4-(Piperidin-1-ylmethyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(piperidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7,14H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCKWVMOXOYTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469800 | |

| Record name | 4-Piperidin-1-ylmethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73152-41-7 | |

| Record name | 4-Piperidin-1-ylmethyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidin-1-ylmethyl)phenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic profile of 4-(Piperidin-1-ylmethyl)phenol. This compound belongs to the class of phenolic Mannich bases, which are recognized as versatile scaffolds in medicinal chemistry and materials science.

Chemical Structure and Identifiers

This compound is a phenolic compound featuring a piperidine ring linked to a phenol moiety through a methylene bridge at the para position. The piperidine nitrogen is the point of attachment to the methylene group. It is important to distinguish this compound from its isomer, 4-(Piperidin-4-ylmethyl)phenol, where the substitution is on a carbon atom of the piperidine ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 56771-63-2 |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol [1] |

| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)O |

| InChI | InChI=1S/C12H17NO/c14-12-8-6-11(7-9-12)10-13-4-2-1-3-5-13/h6-9,14H,1-5,10H2 |

| InChIKey | JXIWNVYCRJNERL-UHFFFAOYSA-N |

Note: Data sourced from PubChem CID 11636972, unless otherwise cited.[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. Experimental data for this specific molecule is limited; where unavailable, predicted values are provided.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Physical State | Solid (predicted) | |

| Boiling Point | 343.0 ± 22.0 °C[3] | Predicted |

| Density | 1.067 ± 0.06 g/cm³[3] | Predicted |

| pKa | 10.03 ± 0.15[3] | Predicted (Phenolic Hydroxyl) |

Experimental Protocols

Synthesis via Mannich Reaction

The most common and direct method for synthesizing this compound is the Mannich reaction.[4][5][6] This is a three-component condensation reaction involving phenol, formaldehyde, and piperidine.

Materials:

-

Phenol

-

Formaldehyde (37% aqueous solution)

-

Piperidine

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for pH adjustment, optional)

-

Sodium hydroxide (for neutralization)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq.) in ethanol.

-

Amine Addition: To the stirred solution, add piperidine (1.0 eq.).

-

Formaldehyde Addition: Cool the mixture in an ice bath and slowly add aqueous formaldehyde (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in water and adjust the pH to ~8-9 with a sodium hydroxide solution. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[7]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film deposited on a salt plate (e.g., NaCl or KBr).

-

Analysis: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Record the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Spectroscopic Data Profile

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.[8][9]

Table 3: Representative Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Phenolic -OH | ~9.0 - 10.0 ppm (broad singlet) |

| Aromatic C-H (ortho to -OH) | ~6.8 - 7.0 ppm (doublet) | |

| Aromatic C-H (meta to -OH) | ~7.0 - 7.2 ppm (doublet) | |

| Methylene bridge (-CH₂-) | ~3.6 - 3.8 ppm (singlet) | |

| Piperidine α-CH₂ | ~2.4 - 2.6 ppm (multiplet) | |

| Piperidine β,γ-CH₂ | ~1.4 - 1.7 ppm (multiplet) | |

| ¹³C NMR | Aromatic C-OH | ~155 ppm |

| Aromatic C-CH₂ | ~129 ppm | |

| Aromatic C-H | ~115 - 130 ppm | |

| Methylene bridge (-CH₂) | ~60 - 65 ppm | |

| Piperidine α-C | ~54 ppm | |

| Piperidine β-C | ~26 ppm | |

| Piperidine γ-C | ~24 ppm | |

| IR | O-H stretch (phenolic) | 3200 - 3600 cm⁻¹ (broad) |

| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | |

| C-H stretch (aliphatic) | 2800 - 3000 cm⁻¹ | |

| C=C stretch (aromatic) | 1500 - 1600 cm⁻¹ | |

| C-N stretch | 1100 - 1300 cm⁻¹ | |

| MS (ESI+) | Molecular Ion [M+H]⁺ | m/z = 192.1383 |

Biological Activity

Phenolic Mannich bases are known to exhibit a wide range of biological activities, which can include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[10] The combination of a phenolic hydroxyl group and an aminoalkyl moiety can lead to antioxidant and metal-chelating activities.[10] For instance, some phenolic Mannich base derivatives have been investigated as potential multifunctional agents for neurodegenerative diseases. While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential for further investigation in these areas.

Visualizations

The following diagrams illustrate the synthesis and a general experimental workflow for this compound.

Caption: Mannich reaction mechanism for the synthesis of this compound.

Caption: General experimental workflow for synthesis and characterization.

References

- 1. scbt.com [scbt.com]

- 2. 4-Piperidin-1-ylmethyl-phenol | C12H17NO | CID 11636972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-PIPERIDIN-4-YLMETHYL-PHENOL | 66414-17-3 [amp.chemicalbook.com]

- 4. oarjbp.com [oarjbp.com]

- 5. researchgate.net [researchgate.net]

- 6. jofamericanscience.org [jofamericanscience.org]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. Phenol, 4-methyl-2-(1-piperidinylmethyl)- | C13H19NO | CID 88833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenol, 4-methyl-2-(1-piperidinylmethyl)- [webbook.nist.gov]

- 10. Buy 4-Piperidin-4-ylmethyl-phenol hydrochloride | 1171849-90-3 [smolecule.com]

An In-depth Technical Guide to 4-(Piperidin-1-ylmethyl)phenol and its Isomer 4-(Piperidin-4-ylmethyl)phenol

Disclaimer: This technical guide addresses the chemical compound 4-(Piperidin-1-ylmethyl)phenol. However, due to a significant lack of detailed, publicly available scientific literature and experimental data for this specific isomer, this document also provides an in-depth overview of its structurally related and more extensively studied isomer, 4-(Piperidin-4-ylmethyl)phenol. Clear distinctions will be made between the two compounds throughout this guide.

This compound

This section focuses on the available information for the target compound, this compound.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 56771-63-2[1] |

| Molecular Formula | C₁₂H₁₇NO[1] |

| Synonyms | p-(piperidinomethyl)phenol, 4-(1-Piperidinylmethyl)-phenol[1] |

Synthesis

A generalized procedure for the synthesis of a p-substituted aminomethyl phenol via the Mannich reaction would involve the following steps:

-

Reaction Setup: Phenol is dissolved in a suitable solvent, such as ethanol or methanol.

-

Reagent Addition: An equimolar amount of piperidine is added to the solution, followed by the slow addition of an aqueous solution of formaldehyde.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove unreacted starting materials and byproducts. This may involve extraction, washing, and drying of the organic phase. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the pure this compound.

References

Underlying mechanism of the Mannich reaction for phenols and piperidine

An In-Depth Technical Guide to the Mannich Reaction of Phenols and Piperidine for Drug Development Professionals

Introduction

The Mannich reaction, a cornerstone of synthetic organic chemistry, is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde, and a primary or secondary amine.[1][2] This versatile reaction is of paramount importance in the field of drug design and development.[3] By introducing an aminoalkyl group into a parent molecule, the Mannich reaction can significantly enhance critical pharmaceutical properties such as water solubility, bioavailability, and chemical stability.[3] Phenols are particularly effective substrates, serving as the active hydrogen component, which, when reacted with formaldehyde and a secondary amine like piperidine, yield phenolic Mannich bases. These products are crucial intermediates and pharmacophores in the synthesis of a wide array of biologically active molecules, including potential anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] This guide provides a detailed examination of the core mechanism, quantitative data, and experimental protocols relevant to the Mannich reaction between phenols and piperidine.

Core Reaction Mechanism

The underlying mechanism of the Mannich reaction involving a phenol, formaldehyde, and piperidine proceeds through two primary stages. The reaction is typically conducted under mild acidic or basic conditions.[5]

-

Formation of the Electrophilic Iminium Ion : The reaction initiates with the nucleophilic addition of the secondary amine, piperidine, to the carbonyl carbon of formaldehyde. This is followed by a dehydration step, which results in the formation of a highly reactive and electrophilic N,N-disubstituted iminium ion, specifically the piperidin-1-ylmethaniminium ion.[1][5]

-

Electrophilic Aromatic Substitution : The phenol, which is an electron-rich aromatic compound, then acts as the nucleophile. In its more reactive phenolate form, the phenol attacks the electrophilic carbon of the iminium ion.[6] This step constitutes an electrophilic aromatic substitution, forming a new carbon-carbon bond. The aminomethyl group typically adds to the ortho or para position relative to the hydroxyl group, with ortho-substitution being common unless both ortho positions are sterically hindered.[3]

Caption: General mechanism of the phenolic Mannich reaction.

Quantitative Data Summary

The efficiency and outcome of the Mannich reaction are influenced by factors such as the solvent, reaction time, and the specific structure of the phenolic substrate. The following tables summarize quantitative data from selected studies, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of 1-{1-hydroxy-4-[(piperidin-1-yl)methyl]naphthalen-2-yl}ethanone

| Phenolic Substrate | Amine | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 1-(1-hydroxynaphthalen-2-yl)ethanone | Piperidine | Benzene | 3 | 79 | 122-123 | [3] |

| 1-(1-hydroxynaphthalen-2-yl)ethanone | Piperidine | 96% Ethanol | 2 | Moderate* | 122-123 | [3] |

*Note: The yield in ethanol was described as "moderate" and subject to loss during recrystallization of small quantities. The primary focus was structural confirmation.

Table 2: Synthesis of Various Phenolic Mannich Bases

| Phenolic Substrate | Amine | Product | Yield (%) | Melting Point (°C) | Reference |

| p-tert-butylphenol | Piperidine | 2,6-bis(piperidinomethyl)-4-tert-butylphenol | 54 | 75 | [6] |

| Hydroquinone | Piperidine | 2,5-bis(piperidinomethyl)hydroquinone | 53 | 185 | [6] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility of synthetic procedures. The following protocols are adapted from cited literature for the synthesis of phenolic Mannich bases involving piperidine.

Protocol 1: Synthesis of 1-{1-hydroxy-4-[(piperidin-1-yl)methyl]naphthalen-2-yl}ethanone in Benzene[3]

-

Materials :

-

1-(1-hydroxynaphthalen-2-yl)ethanone (558 mg, 3 mmol)

-

Piperidine (340 mg, 4 mmol)

-

Aqueous formaldehyde solution (37% by weight, 0.55 mL, 6 mmol)

-

Benzene (10 mL)

-

96% Ethanol (for recrystallization)

-

-

Procedure :

-

A mixture of 1-(1-hydroxynaphthalen-2-yl)ethanone, piperidine, and aqueous formaldehyde solution is prepared in benzene (10 mL).

-

The mixture is heated at reflux temperature for 3 hours.

-

After the reaction is complete, the organic solvent (benzene) is removed under reduced pressure.

-

Any remaining water is carefully removed via pipette.

-

The resulting residue is recrystallized from 96% ethanol to afford the pure phenolic Mannich base as yellow crystals.

-

The final product is characterized by NMR, HRMS, and melting point analysis.

-

Protocol 2: Microscale Synthesis of 2,6-bis(piperidinomethyl)-4-tert-butylphenol[6]

-

Materials :

-

p-tert-butylphenol

-

Piperidine

-

Formaldehyde (37% aqueous solution)

-

Methanol and Water (for recrystallization)

-

-

Procedure :

-

Prepare a mixture of p-tert-butylphenol, piperidine, and formaldehyde. For bis-substitution, an excess of the amine and formaldehyde is typically used.

-

The reaction mixture is heated under reflux. Reaction times can be varied; for instance, a 75-minute reflux can yield good results.

-

Upon completion, the reaction mixture is cooled to allow the crude product to precipitate.

-

The crude product is collected by filtration.

-

The solid can be purified by recrystallization from a suitable solvent system, such as methanol and water, to yield the pure Mannich base.

-

Characterization is performed using melting point determination and NMR spectroscopy.

-

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental and logical processes in drug development.

References

The Nexus of Discovery: A Technical Guide to the Synthesis and Exploration of Novel Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its significance as a privileged scaffold in the design of therapeutic agents targeting a wide array of diseases.[1][2] This technical guide provides an in-depth exploration of the initial synthesis and discovery of novel piperidine derivatives, offering a practical resource for researchers engaged in the quest for new chemical entities with therapeutic potential. The guide details experimental protocols for key synthetic methodologies and biological assays, presents quantitative data in a structured format for comparative analysis, and employs visualizations to elucidate complex workflows and biological pathways.

Synthetic Strategies for Novel Piperidine Scaffolds

The construction of the piperidine ring and its subsequent functionalization can be achieved through a variety of synthetic approaches. Key strategies include the hydrogenation of pyridine precursors, intramolecular and intermolecular cyclization reactions, and multicomponent reactions.[3]

Synthesis of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

A prominent class of piperidine derivatives with significant biological activity, particularly as acetylcholinesterase (AChE) inhibitors, are the 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidines.[4] The synthesis of these compounds generally involves a multi-step sequence starting from 4-piperidineethanol.

Experimental Protocol: Synthesis of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine

-

Step 1: Benzylation of 4-Piperidineethanol. To a solution of 4-piperidineethanol (1.0 eq) in a suitable solvent such as acetonitrile, is added a base, for instance potassium carbonate (2.0 eq). Benzyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is heated to reflux. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic base is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then worked up using a standard aqueous extraction procedure to yield 1-benzyl-4-piperidineethanol.

-

Step 2: Mesylation of 1-Benzyl-4-piperidineethanol. The alcohol from the previous step (1.0 eq) is dissolved in dichloromethane and cooled in an ice bath. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0°C and then allowed to warm to room temperature. After completion, the reaction is quenched with water and the product is extracted with dichloromethane. The organic layer is dried and concentrated to give the mesylate.

-

Step 3: Azide Substitution. The mesylate (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium azide (1.5 eq) is added. The mixture is heated, and the reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is extracted with an appropriate solvent.

-

Step 4: Reduction of the Azide. The azide (1.0 eq) is dissolved in a suitable solvent like methanol, and a reducing agent such as palladium on carbon (10 mol%) is added. The reaction is stirred under a hydrogen atmosphere until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield 2-(1-benzylpiperidin-4-yl)ethanamine.

-

Step 5: N-Benzoylation. The amine (1.0 eq) is dissolved in dichloromethane, and a base like triethylamine (1.2 eq) is added. Benzoyl chloride (1.1 eq) is then added dropwise at 0°C. The reaction is stirred until completion, after which it is washed with aqueous sodium bicarbonate and brine. The organic layer is dried and concentrated to afford the final product, which can be further purified by column chromatography.

Synthesis of Piperidine-Spirooxadiazole Derivatives

Piperidine-spirooxadiazole derivatives have emerged as potent and selective antagonists of the α7 nicotinic acetylcholine receptor (nAChR).[1] Their synthesis involves the construction of the oxadiazole ring onto a piperidine scaffold.

Experimental Protocol: Synthesis of a Piperidine-Spirooxadiazole Derivative

A general approach involves the reaction of a piperidin-4-one with a suitable hydrazine derivative to form a hydrazone, which is then cyclized to form the spirooxadiazole ring. For example, a substituted piperidin-4-one can be reacted with a carbohydrazide in the presence of an acid catalyst. The resulting intermediate can then be cyclized using an oxidizing agent to form the 1,3,4-oxadiazole ring fused in a spirocyclic fashion to the piperidine.

Biological Evaluation of Novel Piperidine Derivatives

The therapeutic potential of newly synthesized piperidine derivatives is assessed through a variety of biological assays tailored to their intended molecular targets.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of compounds against AChE is commonly determined using the colorimetric method developed by Ellman. This assay measures the activity of the enzyme by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Experimental Protocol: Ellman's Method for AChE Inhibition

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

AChE solution (e.g., from electric eel) in phosphate buffer

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To the wells of a microplate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Initiate the reaction by adding the AChE solution.

-

Immediately thereafter, add the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Two-Electrode Voltage Clamp (TEVC) Assay for α7 nAChR Antagonists

The functional activity of compounds targeting ion channels like the α7 nAChR can be evaluated using the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes expressing the receptor. This method allows for the measurement of ion flow through the channel in response to an agonist, and how this flow is affected by an antagonist.

Experimental Protocol: TEVC Assay

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR. The oocytes are then incubated to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

The oocyte is perfused with a control solution and then with a solution containing an α7 nAChR agonist (e.g., acetylcholine or choline) to elicit an inward current.

-

To test for antagonism, the oocyte is pre-incubated with the test compound before the application of the agonist.

-

-

Data Analysis:

-

The peak current amplitude in the presence of the antagonist is compared to the control current amplitude.

-

The percentage of inhibition is calculated, and a concentration-response curve is generated to determine the IC50 value of the antagonist.[1]

-

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of novel piperidine derivatives.

Table 1: Synthesis and Acetylcholinesterase (AChE) Inhibitory Activity of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives

| Compound | R (Substitution on Benzoyl Ring) | Yield (%) | Reaction Time (h) | AChE IC50 (nM)[4] |

| 1 | H | 75 | 12 | 150 |

| 2 | 4-F | 82 | 10 | 85 |

| 3 | 4-Cl | 80 | 12 | 70 |

| 4 | 4-NO2 | 71 | 14 | 250 |

| 5 | 4'-(benzylsulfonyl) | 65 | 18 | 0.56 |

Table 2: Biological Activity of Piperidine-Spirooxadiazole Derivatives as α7 nAChR Antagonists

| Compound | Structure Modification | Yield (%) | α7 nAChR IC50 (µM)[1] |

| A1 | N-Benzyl | 68 | 8.5 |

| A2 | N-Phenethyl | 72 | 5.2 |

| B10 | Spiro-linked to indane | 55 | 3.3 |

Visualizing the Discovery Process

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological pathways.

Caption: Synthetic workflow for 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine.

References

- 1. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of the piperidine scaffold in medicinal chemistry and drug design

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a dominant structural motif in the landscape of medicinal chemistry.[1][2] Its frequent appearance in a vast array of FDA-approved drugs has earned it the designation of a "privileged scaffold."[2][3] This technical guide offers a comprehensive examination of the multifaceted role of the piperidine scaffold in drug design and development. It delves into the core physicochemical properties that make this scaffold advantageous, its broad applicability across numerous therapeutic areas, and the synthetic and analytical methodologies crucial for its exploitation. Through structured data, detailed protocols, and logical visualizations, this document serves as a core resource for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics.

Physicochemical Properties and Pharmacokinetic Impact

The remarkable success of the piperidine moiety in drug design is rooted in a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][4]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom in the piperidine ring is basic, with the pKa of its conjugate acid being approximately 11.2.[2][5] This means that at physiological pH (around 7.4), the nitrogen is predominantly protonated. This cationic state is critical for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of target proteins, a key factor for the binding affinity of many drugs.[2]

-

Conformational Flexibility: The sp³-hybridized carbon atoms impart significant conformational flexibility to the ring, with the chair conformation being the most stable and preferred state.[2][6] This flexibility allows substituents on the ring to be precisely oriented in three-dimensional space to achieve optimal interactions with diverse biological targets.[7] The ability to adopt different conformations can be crucial for receptor binding and activity.[7]

-

Lipophilicity and Solubility: The piperidine ring provides a balance of lipophilicity and hydrophilicity. While the hydrocarbon backbone is lipophilic, the basic nitrogen atom, especially when protonated, enhances aqueous solubility.[5][8] This balance is instrumental in tuning a drug candidate's overall physicochemical profile, which is essential for good absorption, distribution, metabolism, and excretion (ADME) properties.[4]

These properties collectively enhance the "drug-likeness" of molecules containing a piperidine scaffold.

The Piperidine Scaffold in FDA-Approved Drugs

The versatility of the piperidine scaffold is evidenced by its presence in drugs spanning a wide range of therapeutic classes, from central nervous system (CNS) agents to anticancer and antiviral medications.[9][10][11] More than 70 FDA-approved drugs feature this core structure.[12]

| Drug Name | Therapeutic Class | Mechanism of Action | Year of FDA Approval (Approx.) |

| Fentanyl | Opioid Analgesic | Potent µ-opioid receptor agonist.[13] | 1968[13] |

| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist.[6][14] | 1967 |

| Methylphenidate | CNS Stimulant | Norepinephrine and dopamine reuptake inhibitor.[6] | 1955 |

| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibitor.[15] | 1996 |

| Risperidone | Atypical Antipsychotic | Serotonin (5-HT2A) and dopamine (D2) receptor antagonist.[6] | 1993 |

| Paroxetine | Antidepressant (SSRI) | Selective serotonin reuptake inhibitor. | 1992 |

| Loperamide | Antidiarrheal | µ-opioid receptor agonist in the myenteric plexus.[6] | 1976 |

| Raloxifene | SERM | Selective estrogen receptor modulator. | 1997 |

| Abiraterone | Anticancer | Inhibitor of CYP17A1, an enzyme in androgen biosynthesis.[16] | 2011 |

| Maraviroc | Antiviral (HIV) | CCR5 receptor antagonist, blocking HIV entry into cells.[17] | 2007 |

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of piperidine-containing compounds can be finely tuned by altering the substituents on the ring. The following table presents SAR data for a series of µ-opioid receptor (MOR) agonists, illustrating the impact of structural modifications on binding affinity.

| Compound | Key Structural Features | MOR Binding Affinity (Ki, nM) | Reference |

| Compound 23 | 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol | 0.0034 | [18] |

| (3R, 4S)-23 | Enantiomerically pure | 0.0021 | [18] |

| (3S, 4R)-23 | Enantiomerically pure | - | [18] |

General SAR Observations for Opioid Agonists:

-

The stereochemistry at the 3 and 4 positions of the piperidine ring plays a crucial role in binding affinity, with the (3R, 4S) configuration showing significantly higher potency.[18]

-

The linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are pivotal for both affinity and selectivity for the µ-opioid receptor over other opioid receptors.[18]

Experimental Protocols

General Synthesis of a Piperidine Scaffold via Catalytic Hydrogenation of Pyridine

One of the most direct methods for synthesizing the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[19] This method is atom-economical and often proceeds with high yield.

Materials and Equipment:

-

Substituted Pyridine (1.0 eq)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂) source

-

Parr Hydrogenator or similar high-pressure reaction vessel

-

Filter agent (e.g., Celite®)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry.

-

Charging the Vessel: To the vessel, add the substituted pyridine, followed by the solvent (e.g., methanol). Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

-

Sealing and Purging: Seal the reaction vessel securely. Purge the vessel multiple times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi). Begin agitation (stirring or shaking) and heat the reaction to the target temperature (e.g., 25-80 °C).

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases. This can also be confirmed by analytical techniques like TLC or LC-MS on a small, carefully depressurized aliquot.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude piperidine product.

-

Purification: If necessary, the crude product can be purified by distillation, crystallization, or column chromatography.

In Vitro Receptor Binding Assay Protocol (General)

This protocol describes a general method to determine the binding affinity (Ki) of a piperidine-containing compound for a specific G-protein coupled receptor (GPCR).

Materials and Equipment:

-

Test compound (piperidine derivative)

-

Radioligand (a known radioactive ligand for the target receptor)

-

Cell membranes expressing the target receptor

-

Assay buffer (e.g., Tris-HCl with cofactors like MgCl₂)

-

Non-specific binding (NSB) competitor (a high concentration of a known non-radioactive ligand)

-

96-well filter plates

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Multi-channel pipette

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare solutions of the radioligand and NSB competitor at the required concentrations.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer, cell membranes, and radioligand.

-

Non-Specific Binding (NSB): Assay buffer, cell membranes, radioligand, and a high concentration of the NSB competitor.

-

Test Compound Binding: Assay buffer, cell membranes, radioligand, and the serially diluted test compound.

-

-

Incubation: Add the cell membranes to all wells. Initiate the binding reaction by adding the radioligand (and test compound/NSB competitor as required). Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Punch out the filters from the plate and place them into scintillation vials. Add scintillation fluid to each vial.

-

Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average NSB CPM from the average total binding CPM.

-

Determine the percent inhibition of specific binding caused by the test compound at each concentration.

-

Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

-

Mandatory Visualizations

Conclusion and Future Perspectives

The piperidine scaffold remains an indispensable tool in the medicinal chemist's arsenal.[1] Its inherent physicochemical properties, combined with its synthetic accessibility, provide a robust framework for creating diverse molecular architectures with finely-tuned pharmacological profiles.[4][19] From modulating CNS activity to fighting cancer and infectious diseases, the impact of piperidine-containing drugs is profound and continues to expand.[3][16][20] As our understanding of complex biological systems deepens and novel synthetic methodologies emerge, the strategic incorporation of this privileged scaffold will undoubtedly continue to be a cornerstone in the discovery and development of the next generation of innovative medicines.[21]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 13. Fentanyl - Wikipedia [en.wikipedia.org]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 15. Piperidines via C-H Activation: An Efficient Route to a Ubiquitous Pharmacophore - Joseph Topczewski [grantome.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. benchchem.com [benchchem.com]

- 18. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. news-medical.net [news-medical.net]

Spectroscopic Characterization of 4-(Piperidin-1-ylmethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Piperidin-1-ylmethyl)phenol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally verified spectra in the public domain, this guide combines theoretical predictions based on analogous compounds with general experimental protocols.

Molecular Structure and Properties

Chemical Name: this compound CAS Number: 56771-63-2 Molecular Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol

Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data (Predicted)

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and general principles of NMR and IR spectroscopy. Experimental verification is recommended for definitive structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenol ring, the methylene bridge, and the piperidine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 10.0 | Broad Singlet | 1H | Phenolic -OH |

| ~ 7.10 | Doublet | 2H | Aromatic C-H (ortho to -CH₂-) |

| ~ 6.80 | Doublet | 2H | Aromatic C-H (ortho to -OH) |

| ~ 3.60 | Singlet | 2H | -CH₂- (Methylene bridge) |

| ~ 2.40 | Multiplet | 4H | Piperidine -CH₂- (adjacent to N) |

| ~ 1.55 | Multiplet | 4H | Piperidine -CH₂- |

| ~ 1.40 | Multiplet | 2H | Piperidine -CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155.0 | Aromatic C-O |

| ~ 130.0 | Aromatic C-H (ortho to -CH₂-) |

| ~ 128.0 | Aromatic C (ipso to -CH₂-) |

| ~ 115.0 | Aromatic C-H (ortho to -OH) |

| ~ 63.0 | -CH₂- (Methylene bridge) |

| ~ 54.0 | Piperidine -CH₂- (adjacent to N) |

| ~ 26.0 | Piperidine -CH₂- |

| ~ 24.0 | Piperidine -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2800 | Strong | Aliphatic C-H stretch (piperidine and methylene) |

| ~ 1600, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~ 1230 | Strong | C-O stretch (phenolic) |

| ~ 1100 | Medium | C-N stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid State (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Thin Film (if the sample is an oil or can be melted):

-

Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Solution:

-

Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform).

-

Place the solution in a liquid cell of appropriate path length.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the solvent and cell).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Synthesis and Workflow

This compound is typically synthesized via the Mannich reaction, a three-component condensation reaction.

Synthetic Pathway

Caption: Synthetic pathway for this compound via the Mannich reaction.

Experimental Workflow for Synthesis and Characterization

Caption: General experimental workflow for the synthesis and spectroscopic characterization.

Potential Signaling Pathways and Biological Activity

While specific biological data for this compound is scarce, related Mannich bases of phenols have been investigated for a variety of biological activities. The structural motifs present in this molecule, namely the phenol and piperidine rings, are common in pharmacologically active compounds.

Potential areas of biological investigation for this compound could include:

-

Antimicrobial and Antifungal Activity: Many phenol and piperidine derivatives exhibit antimicrobial properties.

-

Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger.

-

Analgesic and Anti-inflammatory Effects: These are common activities for compounds containing these scaffolds.

-

Enzyme Inhibition: The molecule could potentially interact with the active sites of various enzymes.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. A logical workflow for such an investigation is presented below.

Caption: Logical workflow for the investigation of biological activity and signaling pathways.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Piperidin-4-ylmethyl)phenol

An important note on isomeric nomenclature: The compound name "4-(Piperidin-1-ylmethyl)phenol" is often used interchangeably or mistakenly for "4-(Piperidin-4-ylmethyl)phenol". This guide focuses on the latter, 4-(Piperidin-4-ylmethyl)phenol , due to the greater availability of scientific data for this isomer. Data for this compound (CAS 56771-63-2) is sparse in publicly accessible literature.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, spectral analysis, and potential biological activities of 4-(Piperidin-4-ylmethyl)phenol and its hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

4-(Piperidin-4-ylmethyl)phenol is a derivative of phenol and piperidine, exhibiting properties of both functional groups. The hydrochloride salt is commonly used to improve its solubility in aqueous media.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | |

| Molecular Weight | 191.27 g/mol | |

| Boiling Point (Predicted) | 343.0 ± 22.0 °C | |

| Density (Predicted) | 1.067 ± 0.06 g/cm³ | |

| pKa (Predicted) | 10.03 ± 0.15 | |

| Appearance | Solid |

For the Hydrochloride Salt (C₁₂H₁₈ClNO):

| Property | Value | Reference |

| Molecular Weight | 227.73 g/mol | |

| Appearance | Solid |

Synthesis

A common and efficient method for the synthesis of 4-(Piperidin-4-ylmethyl)phenol is through reductive amination.

Experimental Protocol: Reductive Amination

This protocol is adapted from a similar synthesis of 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol and represents a viable route.

Materials:

-

4-Hydroxybenzaldehyde

-

4-Piperidinemethanol (as a surrogate for 4-aminomethylpiperidine in this adapted protocol)

-

Methanol

-

Acetic Acid

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Chloroform

-

Anhydrous Sodium Sulfate

-

Brine

Procedure:

-

Dissolve 4-hydroxybenzaldehyde (1.0 equivalent) and 4-piperidinemethanol (1.0 equivalent) in methanol.

-

Adjust the pH of the solution to 5 by adding acetic acid.

-

Add sodium cyanoborohydride (1.0 equivalent) to the solution.

-

Stir the reaction mixture under reflux for 5 hours.

-

After reflux, acidify the solution to pH 2 with concentrated HCl.

-

Basify the solution to pH 12 with solid NaOH.

-

Extract the aqueous layer with chloroform (3x).

-

Combine the organic phases and wash with water, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

The product is expected to be in the aqueous layer, which can be concentrated by slow evaporation to yield crystalline material.

Caption: Reductive amination workflow for the synthesis of 4-(Piperidin-4-ylmethyl)phenol.

Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and confirmation of 4-(Piperidin-4-ylmethyl)phenol.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(Piperidin-4-ylmethyl)phenol hydrochloride displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3200 (broad, intense) | O-H stretch of the phenolic hydroxyl group, broadened due to hydrogen bonding. |

| 3100-3000 | Aromatic C-H stretch. |

| 2950-2850 | Aliphatic C-H stretch of the piperidine ring and methylene bridge. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (Predicted for Hydrochloride Salt):

-

~7.10-7.45 ppm (2H, d): Aromatic protons ortho to the hydroxyl group.

-

~6.70-6.90 ppm (2H, d): Aromatic protons meta to the hydroxyl group.

-

~4.0-5.0 ppm (1H, broad s): Phenolic hydroxyl proton.

-

~2.5-3.5 ppm (m): Protons on the piperidine ring adjacent to the nitrogen and the methylene bridge protons.

-

~1.2-1.8 ppm (m): Remaining protons of the piperidine ring.

¹³C NMR Spectrum (Predicted):

-

~155 ppm: Carbon attached to the hydroxyl group (C-OH).

-

~130 ppm: Aromatic CH carbons ortho to the hydroxyl group.

-

~115 ppm: Aromatic CH carbons meta to the hydroxyl group.

-

~130 ppm: Quaternary aromatic carbon.

-

~40-60 ppm: Carbons of the piperidine ring and the methylene bridge.

Mass Spectrometry

The mass spectrum of 4-(Piperidin-4-ylmethyl)phenol would be expected to show a molecular ion peak (M⁺) at m/z 191. Key fragmentation patterns would likely involve cleavage of the benzylic C-C bond and fragmentation of the piperidine ring.

Biological Activity and Signaling Pathways

4-(Piperidin-4-ylmethyl)phenol and its analogs have garnered interest for their potential neuropharmacological activities.

Anxiolytic and Antidepressant-like Effects

Studies on similar compounds suggest that 4-(Piperidin-4-ylmethyl)phenol may exhibit anxiolytic and antidepressant-like properties. These effects are believed to be mediated through its interaction with monoamine transporters.

Signaling Pathway: Modulation of Serotonin and Norepinephrine Transporters

The primary proposed mechanism of action for the neuropharmacological effects of 4-(Piperidin-4-ylmethyl)phenol involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by binding to their respective transporters (SERT and NET). By blocking these transporters, the concentration of these neurotransmitters in the synaptic cleft is increased, leading to enhanced serotonergic and noradrenergic signaling. This dual-action is a common feature of several antidepressant medications.

Caption: Proposed mechanism of action for 4-(Piperidin-4-ylmethyl)phenol.

Conclusion

4-(Piperidin-4-ylmethyl)phenol is a compound with significant potential in neuropharmacology, particularly in the development of new anxiolytic and antidepressant therapies. Its synthesis via reductive amination is a well-established and efficient method. The key to its biological activity appears to be its ability to modulate serotonergic and noradrenergic pathways by inhibiting the reuptake of their respective neurotransmitters. Further research is warranted to fully elucidate its pharmacological profile, including detailed binding affinity studies, in vivo efficacy in animal models of anxiety and depression, and comprehensive safety and toxicity assessments. The isomeric ambiguity with this compound highlights the importance of precise nomenclature and characterization in chemical and pharmacological research.

Literature review on the pharmacological potential of piperidin-4-ones

For Researchers, Scientists, and Drug Development Professionals

The piperidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. As a core structural component in numerous natural alkaloids and synthetic compounds, derivatives of piperidin-4-one have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive review of the pharmacological landscape of piperidin-4-ones, with a focus on quantitative biological data, detailed experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Piperidin-4-one derivatives have emerged as promising candidates in oncology, exhibiting potent cytotoxic effects against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and interference with cellular processes crucial for cancer progression.

A variety of 3,5-bis(ylidene)-4-piperidones, which are curcumin mimics, have shown significant antiproliferative properties.[2][3] For instance, 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one demonstrated greater potency than curcumin against breast (MDA-MB231) and pancreatic (PC3) cancer cell lines, with its mode of action attributed to the inhibition of the intracellular pro-angiogenic transcription factor (HIF).[2][3] Other derivatives have exhibited efficacy against colon (HCT116), skin (A431), and gastric (SGC-7901, MGC-803) cancer cell lines.[2]

Several piperidine derivatives have been investigated for their ability to interfere with critical cellular signaling pathways. For example, some compounds inhibit the JAK/STAT protein kinase, which is crucial for anti-apoptotic and proliferative signals in hematological cancers.[4] Curcuminoids containing the piperidine ring have been shown to target NF-κB activation, a key mediator of oncogenesis.[4] Furthermore, some derivatives induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2, XIAP) proteins.[5]

Quantitative Anticancer Data

The in vitro cytotoxic activity of selected piperidin-4-one derivatives is summarized below, highlighting their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various human cancer cell lines.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] |

| Compound 17a | PC3 | Prostate | 0.81 | [1] |

| Compound 17a | MGC803 | Gastric | 1.09 | [1] |

| Compound 17a | MCF-7 | Breast | 1.30 | [1] |

| Compound 16 | 786-0 | Kidney | 0.4 (µg/mL) | [1] |

| Compound 16 | HT29 | Colon | 4.1 (µg/mL) | [1] |

| Compound 16 | NCI/ADR-RES | Ovarian (Resistant) | 17.5 (µg/mL) | [1] |

Experimental Protocols: Anticancer Assays

MTT Cell Viability Assay: [1]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the piperidin-4-one derivative. A vehicle control (e.g., DMSO) is included. Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plate is gently shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Sulforhodamine B (SRB) Assay: [1]

-

Cell Seeding and Treatment: Cells are seeded and treated with compounds in 96-well plates as described in the MTT assay protocol, followed by a 48-hour incubation.

-

Cell Fixation: The supernatant is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.

-

Washing and Solubilization: Unbound SRB is removed by washing the plates five times with 1% acetic acid and then air-drying. The bound stain is solubilized with 200 µL of 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The GI50 value is determined from the dose-response curves.

Signaling Pathways in Anticancer Activity

The anticancer effects of piperidin-4-one derivatives are often attributed to their modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Caption: Intrinsic apoptosis pathway induced by piperidin-4-one derivatives.

Antimicrobial Activity

Piperidin-4-one derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi.[6] The introduction of different substituents on the piperidine ring allows for the modulation of their antimicrobial spectrum and potency.

Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown significant antibacterial and antifungal activities.[6] These compounds have been screened against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, and fungal strains such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans.[6] In some cases, the antibacterial activity of these synthesized compounds was comparable to the standard drug ampicillin.[6]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of the in vitro antimicrobial activity of a compound. The following tables summarize the MIC values of representative piperidin-4-one derivatives against various microbial strains.

Table: Antibacterial Activity (MIC in µg/mL) of Piperidin-4-one Derivatives (1a-6a) [6]

| Compound | S. aureus (ATCC 6538) | E. coli (ATCC 8739) | B. subtilis (MTCC 441) |

| 1a | 10 | 12 | 14 |

| 2a | 12 | 10 | 15 |

| 3a | 14 | 8 | 13 |

| 4a | 10 | 12 | 14 |

| 5a | 12 | 10 | 15 |

| 6a | 14 | 8 | 13 |

| Ampicillin | 22 | 10 | 23 |

Table: Antibacterial Activity (MIC in µg/mL) of Thiosemicarbazone Derivatives (1b-6b) [6]

| Compound | S. aureus (ATCC 6538) | E. coli (ATCC 8739) | B. subtilis (MTCC 441) |

| 1b | 8 | 8 | 14 |

| 2b | 11 | 6 | 13 |

| 3b | 15 | 4 | 14 |

| 4b | 10 | 3 | 14 |

| 5b | 12 | 6 | 13 |

| 6b | 15 | 5 | 13 |

| Ampicillin | 22 | 10 | 23 |

Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method for MIC Determination: [6]

-

Medium Preparation: RPMI 1640 broth with L-glutamine, without sodium bicarbonate, and buffered with MOPS is used for antifungal testing. The pH is adjusted to 7.0. For antibacterial testing, appropriate broth (e.g., Mueller-Hinton) is used.

-

Inoculum Preparation: Fungal or bacterial suspensions are prepared and adjusted to a standardized concentration (e.g., 1 x 10^3 to 5 x 10^3 CFU/mL for C. albicans and 1.2 x 10^4 to 6 x 10^4 CFU/mL for dermatophytes).

-

Serial Dilution: The test compounds are serially diluted in the microdilution plates (96-well) to achieve a range of concentrations.

-

Inoculation: Each well containing 100 µL of the diluted compound is inoculated with 100 µL of the final inoculum suspension.

-

Controls: Drug-free growth controls and solvent controls are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that shows 100% inhibition of visible growth.

Workflow for Antimicrobial Screening

Caption: Experimental workflow for antimicrobial screening of piperidin-4-ones.

Anti-inflammatory and Neuroprotective Effects

The pharmacological utility of piperidin-4-ones extends to the treatment of inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Activity

Certain N-substituted 3,5-bis(benzylidene)piperidin-4-ones have demonstrated potent anti-inflammatory effects.[7] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, prostaglandin E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[7] In vivo studies using the carrageenan-induced paw edema model in rats have confirmed the anti-inflammatory efficacy of these derivatives, with some compounds showing superior activity compared to standard drugs like celecoxib and indomethacin.[7]

Neuroprotective Effects

Piperine, a well-known alkaloid containing a piperidine moiety, has shown neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[8] Treatment with piperine attenuated motor coordination deficits and cognitive impairment.[8] The neuroprotective mechanism is believed to involve antioxidant, anti-apoptotic, and anti-inflammatory actions, including the reduction of activated microglia and the expression of the pro-inflammatory cytokine IL-1β.[8]

Synthesis of Piperidin-4-ones

The synthesis of the piperidin-4-one core is often achieved through the Mannich reaction.[6][9] This one-pot condensation reaction typically involves an aldehyde, a ketone with at least one α-hydrogen, and an amine or ammonia.

General Synthesis Protocol for 2,6-Diaryl-3-methyl-4-piperidones[6]

-

Reactant Mixture: Dry ammonium acetate (0.1 moles) is dissolved in ethanol (50 ml). To this solution, 4-alkyl benzaldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (or butan-2-one) (0.1 moles) are added.

-

Reaction: The mixture is heated to boiling and then allowed to stand at room temperature overnight.

-

Precipitation: Concentrated HCl (30 ml) is added to the mixture, and the precipitated hydrochloride salt is collected.

-

Purification: The collected salt is washed with a mixture of ethanol and ether (1:5).

Conclusion

The piperidin-4-one scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The extensive research into its derivatives has revealed a wide array of pharmacological activities, with significant potential in the fields of oncology, infectious diseases, inflammation, and neuroprotection. The ability to readily modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic properties. Future research in this area will likely focus on optimizing the lead compounds, elucidating detailed mechanisms of action, and advancing promising candidates into preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 3. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrevlett.com [chemrevlett.com]

A Technical Guide to the Synthesis of Phenolic Mannich Bases: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

Phenolic Mannich bases are a critical class of organic compounds, serving as versatile intermediates in organic synthesis and as foundational scaffolds in medicinal chemistry. Their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties, makes them a focal point for drug discovery.[1][2] This technical guide provides an in-depth overview of the fundamental principles governing their synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

Core Principles of the Mannich Reaction with Phenols

The Mannich reaction is a three-component condensation that aminomethylates a compound containing an active hydrogen atom.[1][3][4] In the synthesis of phenolic Mannich bases, the phenol serves as the active hydrogen component, reacting with an aldehyde (most commonly formaldehyde) and a primary or secondary amine.[1] The reaction results in the substitution of a hydrogen atom on the aromatic ring—typically at the ortho position relative to the hydroxyl group—with an aminomethyl group (-CH₂NR₂).[1][5][6]

The reaction mechanism proceeds via a two-step pathway:

-

Formation of the Iminium Ion: The reaction is initiated by the nucleophilic addition of the amine to formaldehyde, which, after dehydration, forms a highly electrophilic intermediate known as an iminium ion (or Eschenmoser's salt precursor).[1][3][4][7]

-

Electrophilic Aromatic Substitution: The phenol, existing in equilibrium with its more nucleophilic phenolate form, acts as the nucleophile.[1][8] The electron-rich aromatic ring attacks the iminium ion, leading to the formation of a new carbon-carbon bond and yielding the final aminomethylated phenol.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adichemistry.com [adichemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Safety Profile of 4-(Piperidin-1-ylmethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Piperidin-1-ylmethyl)phenol is a chemical compound of interest in research and drug development. Due to the presence of a phenol group, it is anticipated to be corrosive and toxic. The piperidine moiety, a saturated heterocycle, may also contribute to its toxicological profile. This document provides a comprehensive overview of the potential hazards, recommended handling procedures, and first-aid measures based on the characteristics of related compounds. All personnel handling this substance must be thoroughly trained in chemical safety and have access to appropriate personal protective equipment and emergency facilities.

Hazard Identification and Classification

While a specific Globally Harmonized System (GHS) classification for this compound is not available, a conservative approach based on the hazards of phenol is recommended. Phenol is classified as toxic and corrosive.

Table 1: Anticipated GHS Classification for this compound

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Germ Cell Mutagenicity | Category 2 |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 |

Anticipated Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

H341: Suspected of causing genetic defects.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H411: Toxic to aquatic life with long lasting effects.

Anticipated Pictograms:

-

Skull and Crossbones (Acute Toxicity)

-

Corrosion (Skin Corrosion, Eye Damage)

-

Health Hazard (Mutagenicity, STOT)

-

Environment (Aquatic Toxicity)

Handling and Storage

Safe handling and storage are paramount to minimize exposure risk.

3.1. Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

-

Emergency eyewash stations and safety showers must be readily accessible.

3.2. Personal Protective Equipment (PPE): A comprehensive PPE program should be implemented.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are required where splashing is a risk.[2] |

| Skin Protection | A lab coat, fully buttoned, should be worn. For significant splash potential, a chemical-resistant apron over the lab coat is recommended.[1] |

| Hand Protection | Due to the corrosive nature of phenols, double gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is advised.[1] Gloves should be inspected before use and changed immediately if contaminated. |

| Respiratory Protection | If working outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |

3.3. Storage:

-

Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store separately from food and feedstuffs.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. After initial water flushing, treatment with polyethylene glycol 300 (PEG 300) is recommended to inactivate absorbed phenol.[3][4] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Toxicity Profile (Inferred)

Specific toxicological data for this compound is unavailable. The following information is based on the known toxicity of phenol.

Acute Toxicity:

-

Phenol is highly toxic by all routes of exposure (oral, dermal, and inhalation). It is readily absorbed through the skin and can cause systemic toxicity.

Corrosivity and Irritation:

-

Phenol is a severe skin and eye irritant and can cause chemical burns.

Chronic Toxicity:

-

Prolonged or repeated exposure to phenol may cause damage to the liver, kidneys, and central nervous system.

Carcinogenicity and Mutagenicity:

-

Phenol is suspected of causing genetic defects.

Experimental Protocols

Detailed experimental protocols for toxicity testing of this compound are not available. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing would be the appropriate reference for any future toxicological studies.

Visualizations

The following diagrams illustrate general safety workflows relevant to handling hazardous chemicals like this compound.

Caption: Figure 1: General Laboratory Safety Workflow

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Piperidin-1-ylmethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(Piperidin-1-ylmethyl)phenol, a valuable intermediate in pharmaceutical and chemical research. The primary method described is the Mannich reaction, a classic and efficient one-pot three-component condensation. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification, and characterization of the final product.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. The synthesis of such compounds is often achieved through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound, or in this case, an activated phenol. The reaction brings together a non-enolizable aldehyde (formaldehyde), a secondary amine (piperidine), and a compound containing an active hydrogen atom (phenol).

Synthesis of this compound via Mannich Reaction

The synthesis proceeds via the condensation of phenol, formaldehyde, and piperidine.

Reaction Scheme:

Caption: Step-by-step workflow for the synthesis of this compound.

Signaling Pathway Diagram (Hypothetical Application)

For drug development professionals, understanding the potential mechanism of action is crucial. While the specific signaling pathway for this compound would depend on its biological target, a hypothetical pathway is illustrated below for a generic receptor antagonist.

Caption: Hypothetical signaling pathway illustrating antagonistic action.